molecular formula C16H26N4O2S B406932 8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 332033-50-8

8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B406932
CAS RN: 332033-50-8
M. Wt: 338.5g/mol
InChI Key: YDYWFEZAHBTLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as BIPPO, is a novel purine derivative that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. BIPPO has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cell proliferation and survival. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activation of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of several key genes involved in tumor growth and metastasis. This compound has also been found to reduce inflammation and viral replication in vitro.

Advantages and Limitations for Lab Experiments

One of the major advantages of 8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is its potent antitumor activity against a wide range of cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of 8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One area of research is the development of new formulations and delivery methods to improve its solubility and bioavailability in vivo. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials.

Synthesis Methods

The synthesis of 8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 7-bromo-8-(sec-butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione with hexylmagnesium bromide in the presence of a palladium catalyst. The reaction is carried out in anhydrous tetrahydrofuran at room temperature for several hours. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to possess anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of viral infections such as HIV and hepatitis C.

properties

IUPAC Name

8-butan-2-ylsulfanyl-7-hexyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-5-7-8-9-10-20-12-13(17-16(20)23-11(3)6-2)19(4)15(22)18-14(12)21/h11H,5-10H2,1-4H3,(H,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYWFEZAHBTLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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